molecular formula C10H9N3O6 B12910927 5-Methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 648917-66-2

5-Methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12910927
CAS No.: 648917-66-2
M. Wt: 267.19 g/mol
InChI Key: ZDZSXQBCHSLJFD-UHFFFAOYSA-N
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Description

5-Methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one is a chemical compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. Common reagents used in the synthesis include:

  • Hydrazine derivatives
  • Carboxylic acids or esters
  • Dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2)

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Formation of nitroso or nitro derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted oxadiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-3-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
  • 5-Methoxy-3-(3-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
  • 3-(3-Methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one

Uniqueness

5-Methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to other oxadiazole derivatives.

Properties

CAS No.

648917-66-2

Molecular Formula

C10H9N3O6

Molecular Weight

267.19 g/mol

IUPAC Name

5-methoxy-3-(3-methoxy-4-nitrophenyl)-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C10H9N3O6/c1-17-8-5-6(3-4-7(8)13(15)16)12-10(14)19-9(11-12)18-2/h3-5H,1-2H3

InChI Key

ZDZSXQBCHSLJFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)[N+](=O)[O-]

Origin of Product

United States

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